4-Amino-3-cyclobutylbutanoic acid
Description
4-Amino-3-cyclobutylbutanoic acid is a non-proteinogenic amino acid characterized by a cyclobutyl substituent at position 3 and an amino group at position 4 of the butanoic acid backbone. Its molecular formula is C₈H₁₅NO₂, and its structure includes a strained cyclobutane ring, which influences its conformational flexibility and physicochemical properties . The compound is often studied as a hydrochloride salt (CID 22990582) for enhanced stability. Its SMILES notation (C1CC(C1)C(CC(=O)O)CN) and InChIKey (VHMURAPTFVBHLS-UHFFFAOYSA-N) confirm the spatial arrangement of functional groups, critical for its interactions in biochemical systems .
Properties
IUPAC Name |
4-amino-3-cyclobutylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-7(4-8(10)11)6-2-1-3-6/h6-7H,1-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMURAPTFVBHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-cyclobutylbutanoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods or chemical synthesis routes. Enzymatic methods offer the advantage of specificity and mild reaction conditions, while chemical synthesis can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-cyclobutylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-Amino-3-cyclobutylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-cyclobutylbutanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in amino acid metabolism and neurotransmitter regulation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on amino acid derivatives with analogous backbones or substituents, highlighting differences in structure, acidity, and functional group effects.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Ring Strain and Acidity: The cyclobutyl group in 4-amino-3-cyclobutylbutanoic acid introduces significant ring strain compared to cyclohexane derivatives (e.g., 1-amino-1-cyclohexanecarboxylic acid). This strain may reduce conformational stability but enhance reactivity in targeted binding interactions . Cyclohexane-based analogs exhibit lower basicity (pKa₂ ~10.03) than cyclopentane derivatives (pKa₂ ~10.46), suggesting ring size inversely affects amino group ionization .
Phosphonic acid substitution (as in 4-aminobutylphosphonic acid) drastically changes acidity (pKa₁ 2.55 vs. ~3.8–4.6 for carbamoyl analogs), highlighting the impact of phosphorus on electronic properties .
Functional Group Modifications: Benzyloxycarbonyl (Z-group) protection in 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid enhances steric hindrance and reduces polarity, making it useful in peptide synthesis but less bioactive in free form .
Research Implications and Limitations
- Data Gaps: Experimental pKa values for 4-amino-3-cyclobutylbutanoic acid are absent in available literature, limiting direct acid-base comparisons. Computational modeling or titration studies are recommended.
- Structural Uniqueness : The cyclobutyl group’s strain distinguishes it from cyclohexane/cyclopentane analogs, suggesting unique applications in medicinal chemistry (e.g., constrained peptidomimetics) .
Biological Activity
4-Amino-3-cyclobutylbutanoic acid (CBBA) is a compound structurally related to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. This compound has garnered interest for its potential therapeutic applications, particularly in modulating neurotransmitter activity and addressing conditions such as anxiety and neuropathic pain.
Chemical Structure and Properties
4-Amino-3-cyclobutylbutanoic acid has the molecular formula C8H15NO2, with a molecular weight of approximately 157.21 g/mol. The unique cyclobutyl group attached to the butanoic acid backbone and the amino group at the fourth position contribute to its distinct pharmacological properties.
The biological activity of CBBA is primarily linked to its interaction with GABA receptors. It is believed to enhance GABAergic transmission, potentially leading to anxiolytic effects similar to those observed with other GABA analogs. This modulation of GABA signaling pathways may influence mood and anxiety levels, making it a candidate for further pharmacological exploration.
In Vitro Studies
In vitro studies have demonstrated that CBBA can inhibit GABA uptake through various GABA transporter subtypes (mGAT1–4). Research indicates that compounds similar to CBBA can exhibit significant inhibitory effects on these transporters, thereby increasing extracellular GABA levels and enhancing synaptic inhibition. For instance, studies have shown that certain derivatives exhibit pIC50 values ranging from 5.04 to 5.43 against specific mGAT subtypes, suggesting their potential efficacy in modulating GABAergic activity .
In Vivo Studies
Recent animal studies have explored the effects of CBBA on neuropathic pain models. In these experiments, compounds structurally related to CBBA displayed antinociceptive properties without inducing motor deficits, indicating a favorable side effect profile. For example, derivatives showed significant pain relief in rodent models of chemotherapy-induced neuropathic pain, suggesting that they could be beneficial in clinical settings .
Comparative Analysis of Related Compounds
The following table summarizes key features and biological activities of compounds structurally related to CBBA:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| 4-Amino-3-phenylbutanoic acid | Phenyl derivative | Known as Phenibut; used as a nootropic | Anxiolytic effects |
| 4-Amino-3-cycloheptylbutanoic acid | Cycloheptyl derivative | Similar structure but larger cycloalkane | Potential differences in receptor activity |
| 4-Amino-3-hydroxybutyric acid | Hydroxy derivative | Related to GABA; used in neurological studies | Modulates GABAergic signaling |
Case Studies
Case Study 1: Neuropathic Pain Treatment
In a study investigating the efficacy of CBBA analogs for treating neuropathic pain, researchers found that certain derivatives significantly reduced pain responses in rodent models without impairing motor function. This suggests that these compounds could serve as effective treatments for patients suffering from chronic pain conditions .
Case Study 2: Anxiety Reduction
Another study focused on the anxiolytic properties of CBBA and its analogs. The results indicated that these compounds could effectively reduce anxiety-like behaviors in animal models, supporting their potential use as therapeutic agents for anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
